Enantiomeric Configuration: (R)- vs. (S)-Azetidine-2-acetamide Derivatives and Impact on Chiral Drug Intermediate Synthesis
The target compound possesses the (R)-absolute configuration at the azetidine 2-position, as confirmed by its IUPAC designation 'tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate' . The (S)-enantiomer counterpart is commercially available as (S)-2-(azetidin-2-yl)-N-methylacetamide hydrochloride (CAS 1956437-08-3), which differs in both stereochemistry and salt form . In chiral drug synthesis, the enantiomeric configuration of the azetidine building block is directly translated into the final drug substance's stereochemistry; use of the incorrect enantiomer can result in a diastereomeric final product with potentially different pharmacological activity or regulatory status. The (R)-enantiomer is specifically required for the synthesis of (R)-configured ACC2 inhibitors and orexin receptor antagonists described in the patent literature, where the C2 stereochemistry of the azetidine ring is a critical determinant of target binding [1]. Vendors supply the (R)-enantiomer at ≥98% purity with chiral identity confirmed, while the (S)-enantiomer (as the hydrochloride salt) is available at 95% purity, indicating different quality-control specifications between the two .
| Evidence Dimension | Stereochemical configuration and commercial purity specification |
|---|---|
| Target Compound Data | (R)-configuration; ≥98% purity (NLT 98%); CAS 1956434-53-9; free base form with Boc protection |
| Comparator Or Baseline | (S)-enantiomer; 95% purity specification; CAS 1956437-08-3; hydrochloride salt form without Boc protection |
| Quantified Difference | Opposite absolute configuration; ≥3 percentage-point higher purity specification for (R)-enantiomer; different protecting-group and salt-form status (Boc-protected free base vs. unprotected hydrochloride) |
| Conditions | Commercial vendor product specifications; chiral identity confirmed by NMR, HPLC, and GC per vendor quality certificates |
Why This Matters
For procurement decisions in chiral drug synthesis, the (R)-enantiomer with ≥98% purity and Boc protection enables direct incorporation into synthetic routes without additional protection/deprotection steps, reducing step count and improving overall yield compared to the (S)-hydrochloride salt alternative.
- [1] US Patent US9403813B2. Azetidine amide derivatives as orexin receptor antagonists. Published August 2, 2016. Assignee: Actelion Pharmaceuticals Ltd. View Source
